molecular formula C21H27N5O4 B2628150 3-(2-ethoxyethyl)-9-(4-ethoxyphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione CAS No. 845667-53-0

3-(2-ethoxyethyl)-9-(4-ethoxyphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione

Cat. No.: B2628150
CAS No.: 845667-53-0
M. Wt: 413.478
InChI Key: AIEMWEARGRIZKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-ethoxyethyl)-9-(4-ethoxyphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione is a complex organic compound belonging to the purine class of molecules. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications. The structure of this compound includes a purine core with various substituents that may influence its chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-ethoxyethyl)-9-(4-ethoxyphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Purine Core: Starting with a suitable purine precursor, such as 6-chloropurine, the core structure is built through nucleophilic substitution reactions.

    Introduction of the Ethoxyethyl Group: This step involves the alkylation of the purine core using 2-ethoxyethyl bromide under basic conditions.

    Attachment of the Ethoxyphenyl Group: The ethoxyphenyl group can be introduced via a Suzuki coupling reaction, using a boronic acid derivative of 4-ethoxyphenyl and a suitable palladium catalyst.

    Methylation: The final step involves the methylation of the purine nitrogen using methyl iodide in the presence of a base like potassium carbonate.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Key considerations include optimizing reaction conditions for yield and purity, as well as ensuring the scalability of each step. Catalysts and reagents would be chosen for their efficiency and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxyethyl and ethoxyphenyl groups, forming corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the purine core or the substituents, potentially leading to the formation of dihydro or tetrahydro derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the purine nitrogen or at the ethoxy groups, leading to a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride or potassium carbonate.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of dihydro or tetrahydro derivatives.

    Substitution: Formation of various alkylated or acylated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural features and reactivity. It serves as a model compound for understanding the behavior of substituted purines in various chemical reactions.

Biology

Biologically, substituted purines are of interest due to their potential as enzyme inhibitors or receptor agonists/antagonists. This compound could be explored for its interactions with biological macromolecules.

Medicine

In medicine, purine derivatives are often investigated for their therapeutic potential. This compound might be evaluated for its activity against certain diseases, such as cancer or viral infections, due to its structural similarity to known bioactive purines.

Industry

Industrially, this compound could be used as an intermediate in the synthesis of more complex molecules or as a starting material for the development of new pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-(2-ethoxyethyl)-9-(4-ethoxyphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione would depend on its specific biological target. Generally, purine derivatives can act by:

    Inhibiting Enzymes: Binding to the active site of enzymes and preventing substrate access.

    Modulating Receptors: Interacting with cellular receptors to either activate or inhibit signaling pathways.

    Interfering with Nucleic Acids: Binding to DNA or RNA and affecting their function.

Comparison with Similar Compounds

Similar Compounds

    Adenosine: A naturally occurring purine nucleoside with significant biological activity.

    Caffeine: A well-known stimulant that is a methylxanthine derivative of purine.

    Theophylline: Another methylxanthine used in the treatment of respiratory diseases.

Uniqueness

3-(2-ethoxyethyl)-9-(4-ethoxyphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione is unique due to its specific substituents, which may confer distinct chemical and biological properties compared to other purine derivatives. Its ethoxyethyl and ethoxyphenyl groups could influence its solubility, reactivity, and interaction with biological targets, making it a compound of interest for further research and development.

Properties

IUPAC Name

3-(2-ethoxyethyl)-9-(4-ethoxyphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N5O4/c1-4-29-14-13-26-19(27)17-18(23(3)21(26)28)22-20-24(11-6-12-25(17)20)15-7-9-16(10-8-15)30-5-2/h7-10H,4-6,11-14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIEMWEARGRIZKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCN1C(=O)C2=C(N=C3N2CCCN3C4=CC=C(C=C4)OCC)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.